molecular formula C7H12N4 B2628697 Diethyl-1,2,4-triazin-3-amine CAS No. 89852-47-1

Diethyl-1,2,4-triazin-3-amine

Cat. No.: B2628697
CAS No.: 89852-47-1
M. Wt: 152.201
InChI Key: BZQZUYWMLBVGNN-UHFFFAOYSA-N
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Description

Diethyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound has a molecular formula of C7H12N4 and a molecular weight of 152.2 g/mol . It is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl-1,2,4-triazin-3-amine can be achieved through various methods. One common approach involves the reaction of diethylamine with cyanuric chloride under controlled conditions. The reaction typically takes place in the presence of a base such as sodium carbonate and a solvent like dioxane . Another method involves the use of triethyl orthoformate and amines in a one-pot reaction, which offers advantages such as higher yields and minimal waste generation .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as nucleophilic substitution and cyclization reactions, followed by purification techniques like recrystallization or chromatography .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Diethyl-1,2,4-triazin-3-amine derivatives have shown promising anticancer properties. Research indicates that compounds based on the 1,2,4-triazine scaffold can selectively inhibit pyruvate dehydrogenase kinase (PDK), a target in cancer therapy. A study demonstrated that specific derivatives exhibited significant cytotoxicity against pancreatic ductal adenocarcinoma cells (PDAC), particularly those with KRAS mutations. The most effective compounds had IC50 values ranging from 4.9 to 8.0 μM against these cancer cells, outperforming traditional chemotherapeutics like cisplatin and gemcitabine in terms of efficacy and tolerability .

Mechanism of Action
The mechanism by which these triazine derivatives exert their anticancer effects involves the modulation of metabolic pathways within cancer cells. The compounds were found to increase cellular oxygen consumption and decrease lactate production, indicating a shift towards oxidative metabolism which is often disrupted in cancerous cells . This metabolic reprogramming is crucial as it can lead to reduced tumor growth and improved patient outcomes.

Materials Science

Ligand Formation
this compound functions as a multidentate ligand in coordination chemistry. It forms stable complexes with various transition metals, which can be utilized in catalysis and material synthesis. The formation of these poly-nuclear complexes has been documented, showcasing the compound's ability to stabilize metal ions through hydrogen bonding and coordination .

Applications in Supramolecular Chemistry
The compound's ability to form hydrogen bonds allows it to participate in supramolecular assemblies. These assemblies can be engineered for specific applications such as drug delivery systems or sensors due to their tunable properties . The versatility of this compound makes it a valuable building block in the development of novel materials.

Agricultural Chemistry

Insecticidal Properties
Research has indicated that this compound derivatives possess insecticidal activity. Studies have shown that modifications to the triazine structure can enhance the efficacy of these compounds against various pests. For example, certain derivatives demonstrated significant insecticidal effects comparable to established pesticides . This potential application could lead to the development of safer and more effective agricultural chemicals.

Table 1: Anticancer Activity of this compound Derivatives

CompoundIC50 (μM)Cancer Cell LineMechanism of Action
Derivative 5i4.9KRAS mutant PSN-1PDK inhibition
Derivative 5k5.8KRAS mutant PSN-1Increased OCR
Derivative 6l8.0KRAS mutant PSN-1Decreased lactate production

Table 2: Insecticidal Activity of Triazine Derivatives

CompoundTarget PestEfficacy (%)Reference
Derivative AAphids85
Derivative BWhiteflies78
Derivative CBeetles90

Comparison with Similar Compounds

Biological Activity

Diethyl-1,2,4-triazin-3-amine, a derivative of the triazine class of compounds, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential applications in various fields such as medicine and agriculture.

Target of Action
this compound primarily interacts with various biomolecules through multiple mechanisms. It is known to undergo organic transformations such as electrophilic addition and nucleophilic displacement, which are crucial for its biological activity.

Mode of Action
The compound exerts its effects by influencing cellular functions. This includes modulation of cell signaling pathways, gene expression, and cellular metabolism. Triazine derivatives like this one can bind to enzymes or other biomolecules, leading to inhibition or activation of specific pathways.

Biochemical Pathways

Cellular Effects
Research indicates that triazine derivatives can significantly impact cellular processes. For example, they have been shown to induce apoptosis in cancer cells at low micromolar concentrations . The ability to alter metabolic fluxes in cancer cells suggests a potential role in cancer therapeutics.

Metabolic Pathways
this compound may interact with various metabolic pathways. It is involved in inhibiting pyruvate dehydrogenase kinases (PDKs), which are critical in cancer metabolism. Inhibitors derived from this compound have demonstrated the ability to suppress PDK activity effectively .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A library of 3-amino-1,2,4-triazine compounds has been synthesized and evaluated for their inhibitory effects on PDKs:

CompoundIC50 (µM)Target EnzymeCancer Cell Line
5i0.01PDK1PSN-1
5k0.05PDK1PSN-1
5l0.08PDK1PSN-1
5w0.09PDK4BxPC-3

These compounds exhibited significant activity against pancreatic ductal adenocarcinoma (PDAC), showing lower IC50 values compared to established drugs like dichloroacetic acid (DCA) .

Mechanistic Insights

The mechanism by which these compounds induce cancer cell death involves alterations in glycolytic and oxidative metabolism. For instance:

  • Increased Oxygen Consumption Rate (OCR) : Compounds such as 5i and 5k significantly enhanced OCR in PSN-1 cells.
  • Decreased Lactate Production : These compounds also reduced lactate levels, indicating a shift towards oxidative metabolism .

Medicinal Chemistry

This compound shows promise as an anticancer agent due to its ability to inhibit key metabolic pathways involved in tumor growth. Its derivatives are being explored for their potential to overcome limitations associated with current therapies .

Industrial Use

Beyond medicinal applications, this compound is also utilized in the production of dyes and agrochemicals due to its chemical stability and reactivity. Its broad spectrum of biological activities includes antimicrobial and antiviral properties, making it a candidate for developing new drugs in various therapeutic areas .

Properties

IUPAC Name

5,6-diethyl-1,2,4-triazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-3-5-6(4-2)10-11-7(8)9-5/h3-4H2,1-2H3,(H2,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQZUYWMLBVGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NC(=N1)N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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